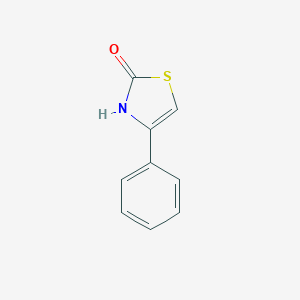

2-Hydroxy-4-phenylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIWLHNMLDJWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351385 | |

| Record name | 2-Hydroxy-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-31-9 | |

| Record name | 2-Hydroxy-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-phenylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-4-phenylthiazole

<A_I>

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxy-4-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] This document details a robust synthetic protocol based on the well-established Hantzsch thiazole synthesis, offering insights into the mechanistic underpinnings and rationale for experimental choices. Furthermore, a thorough characterization workflow is presented, employing a suite of modern analytical techniques to ensure the structural integrity and purity of the synthesized compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.

Introduction: The Significance of the Thiazole Moiety

Thiazole rings are a cornerstone of heterocyclic chemistry, frequently appearing as a core structural motif in a vast array of biologically active compounds.[3] Their prevalence in pharmaceuticals is notable, with thiazole derivatives exhibiting a wide spectrum of activities, including antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The this compound scaffold, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2] Its unique electronic and structural features, including the potential for keto-enol tautomerism, make it a fascinating subject for both synthetic and mechanistic studies.[6][7][8]

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a highly reliable and versatile method for the construction of the thiazole ring.[4] The classical approach involves the condensation of an α-haloketone with a thioamide.[9] For the synthesis of this compound, a variation of this reaction is employed, utilizing ω-thiocyanoacetophenone as a key precursor.

Reaction Mechanism

The synthesis proceeds through a multi-step mechanism that begins with the acid-catalyzed hydrolysis of the thiocyanate group to form a transient thioamide intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

References

- 1. hurawalhi.com [hurawalhi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemhelpasap.com [chemhelpasap.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Hydroxy-4-phenylthiazole is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its thiazole core is a prevalent scaffold in numerous biologically active molecules. This document provides a comprehensive overview of its known physicochemical properties, general synthetic approaches, and biological context. Due to its structural motifs, it is explored for applications in pharmaceutical development, particularly in anti-inflammatory and antimicrobial research.[1] The hydroxyl group is noted to enhance solubility, a desirable trait for improving the bioavailability of potential drug candidates.[1]

Chemical Identity and Structure

This compound, also known as 4-Phenylthiazol-2-ol, is characterized by a central thiazole ring substituted with a hydroxyl group at the 2-position and a phenyl group at the 4-position. This structure contributes to its chemical reactivity and stability, making it a valuable building block in organic synthesis.[1]

-

IUPAC Name : 4-phenyl-1,3-thiazol-2-ol

-

Appearance : White crystalline solid[1]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 177.22 - 177.23 g/mol | [1][2][3][4][5][6][7] |

| Melting Point | 206 - 212 °C | [1][3] |

| Boiling Point | Data not available | [2][5] |

| pKa | Data not available | |

| Solubility | Qualitatively described as having enhanced solubility due to the hydroxyl group.[1] Quantitative data is not available. | [1] |

| Purity | Commonly available at ≥95-98% purity (as determined by HPLC). | [1][3][4][5] |

| Appearance | White crystalline solid. | [1][3][4] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not prevalent in the reviewed literature, the synthesis of the closely related analogue, 2-amino-4-phenylthiazole, is well-documented and commonly achieved via the Hantzsch thiazole synthesis. This reaction serves as a fundamental method for creating the 4-phenylthiazole scaffold.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of the amino analogue, which is a cornerstone reaction for this class of compounds.[8] It involves the condensation of an α-haloketone with a thioamide.[8]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[8]

-

Add methanol (5 mL) and a magnetic stir bar.[8]

-

Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[8]

-

After the reaction period, remove the vial from the heat and allow it to cool to room temperature.[8]

-

Pour the reaction mixture into a 100 mL beaker containing 20 mL of a 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.[8]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[8]

-

Wash the collected solid with cold deionized water to remove residual salts.[8]

-

Allow the product to air dry completely on a watch glass.[8]

General Workflow for Hantzsch Synthesis

The laboratory workflow for this synthesis follows a standard sequence of reaction, isolation, and purification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. 4-苯基噻唑啉-2-酮 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3884-31-9 | this compound - Moldb [moldb.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

Crystal Structure Analysis of 2-Amino-4-phenylthiazole: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 2-amino-4-phenylthiazole, a significant heterocyclic compound that serves as a core scaffold in medicinal chemistry. Due to the lack of publicly available single-crystal X-ray diffraction data for 2-hydroxy-4-phenylthiazole, this guide utilizes the crystallographic data of the closely related analog, 2-amino-4-phenylthiazole, to illustrate the principles of its solid-state architecture. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the molecule's structural features, the experimental procedures for its characterization, and its potential biological significance. The guide presents detailed crystallographic data in tabular format for clarity and includes graphical representations of the experimental workflow and a relevant biological signaling pathway to provide a holistic understanding of the compound's characteristics.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The 4-phenylthiazole scaffold, in particular, is a key structural motif in a multitude of biologically active molecules. This guide focuses on the detailed crystal structure analysis of 2-amino-4-phenylthiazole, a representative member of this class.

Understanding the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design and for comprehending the structure-activity relationships that govern a molecule's therapeutic efficacy. Single-crystal X-ray diffraction is the definitive technique for elucidating this atomic arrangement with high precision.

This document serves as a technical resource, presenting the crystallographic data of 2-amino-4-phenylthiazole in a structured format. It also provides a detailed account of the experimental methodologies employed in its structural determination and explores a potential signaling pathway in which such molecules may be involved, reflecting the broader interest in this scaffold for therapeutic applications.

Crystallographic Data

The crystal structure of 2-amino-4-phenylthiazole was determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement statistics are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-phenylthiazole

| Parameter | Value |

| Empirical formula | C₉H₈N₂S |

| Formula weight | 176.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.678(1) Å, α = 90°b = 10.993(2) Å, β = 98.43(3)°c = 13.585(3) Å, γ = 90° |

| Volume | 838.4(3) ų |

| Z | 4 |

| Density (calculated) | 1.397 Mg/m³ |

| Absorption coefficient | 0.318 mm⁻¹ |

| F(000) | 368 |

| Crystal size | 0.40 x 0.20 x 0.10 mm |

| Theta range for data collection | 2.31 to 24.99° |

| Index ranges | -6<=h<=6, 0<=k<=13, 0<=l<=16 |

| Reflections collected | 1551 |

| Independent reflections | 1466 [R(int) = 0.0423] |

| Completeness to theta = 24.99° | 99.4 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1466 / 0 / 111 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0485, wR2 = 0.1235 |

| R indices (all data) | R1 = 0.0631, wR2 = 0.1342 |

| Largest diff. peak and hole | 0.291 and -0.273 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for 2-Amino-4-phenylthiazole

| Atom 1 | Atom 2 | Length |

| S(1) | C(2) | 1.763(3) |

| S(1) | C(5) | 1.725(3) |

| N(1) | C(2) | 1.311(4) |

| N(1) | C(1) | 1.390(4) |

| N(2) | C(2) | 1.358(4) |

| C(4) | C(5) | 1.365(4) |

| C(4) | C(6) | 1.478(4) |

| C(6) | C(7) | 1.385(4) |

| C(6) | C(11) | 1.388(4) |

Table 3: Selected Bond Angles (°) for 2-Amino-4-phenylthiazole

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C(2) | S(1) | C(5) | 90.5(2) |

| C(2) | N(1) | C(1) | 125.1(3) |

| S(1) | C(2) | N(1) | 110.8(2) |

| S(1) | C(2) | N(2) | 124.6(2) |

| N(1) | C(2) | N(2) | 124.6(3) |

| C(5) | C(4) | C(6) | 128.9(3) |

| S(1) | C(5) | C(4) | 112.1(2) |

Experimental Protocols

Synthesis and Crystallization of 2-Amino-4-phenylthiazole

The synthesis of 2-amino-4-phenylthiazole is typically achieved through the Hantzsch thiazole synthesis. A common procedure involves the reaction of an α-haloketone with a thiourea.

-

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Ethanol

-

-

Procedure:

-

Equimolar amounts of 2-bromoacetophenone and thiourea are dissolved in ethanol.

-

The mixture is refluxed for a specified period, typically a few hours, during which the thiazole ring formation occurs.

-

Upon cooling, the product, 2-amino-4-phenylthiazole hydrobromide, often precipitates from the solution.

-

The precipitate is collected by filtration and can be neutralized with a base, such as ammonium hydroxide, to yield the free base.

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol or a mixture of solvents.

-

X-ray Data Collection and Structure Refinement

-

Data Collection:

-

A suitable single crystal of 2-amino-4-phenylthiazole is mounted on a goniometer head.

-

The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

The unit cell parameters are determined from a preliminary set of diffraction spots.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of frames.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

-

The structural model is refined by full-matrix least-squares on F², minimizing the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using crystallographic software to ensure its quality and chemical reasonableness.

-

Visualizations

Experimental Workflow for Crystal Structure Analysis

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Potential Signaling Pathway Inhibition

The 2-aminothiazole scaffold is a known "privileged structure" in medicinal chemistry and has been incorporated into numerous kinase inhibitors. Derivatives of 2-amino-4-phenylthiazole have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the Ras-Raf-MEK-ERK (MAPK) pathway, which is often hyperactivated in cancer.

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by a 2-amino-4-phenylthiazole derivative.

Discussion

The crystal structure of 2-amino-4-phenylthiazole reveals a planar thiazole ring, with the phenyl ring being twisted relative to the thiazole plane. The exocyclic amino group is nearly coplanar with the thiazole ring, suggesting some degree of double bond character in the C(2)-N(2) bond. The bond lengths and angles within the thiazole ring are consistent with those observed for other thiazole derivatives.

The solid-state packing of 2-amino-4-phenylthiazole is stabilized by intermolecular hydrogen bonds involving the amino group and the nitrogen atom of the thiazole ring of an adjacent molecule, forming a hydrogen-bonded network. These non-covalent interactions play a crucial role in the overall stability of the crystal lattice.

From a drug development perspective, the structural information presented here is invaluable. The precise knowledge of the geometry of the 2-amino-4-phenylthiazole scaffold can guide the design of more potent and selective inhibitors of various therapeutic targets, such as protein kinases. The orientation of the phenyl group and the hydrogen bonding capabilities of the amino group are key features to consider when designing derivatives that can fit into the active site of a target protein.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of 2-amino-4-phenylthiazole, presented as a representative analog for this compound. The detailed crystallographic data, experimental protocols, and visualizations offer a foundational understanding of the solid-state properties of this important class of compounds. The structural insights gained from this analysis are crucial for the continued development of novel therapeutics based on the 4-phenylthiazole scaffold.

Spectroscopic Profile of 2-Hydroxy-4-phenylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-hydroxy-4-phenylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate future empirical studies.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from established principles of spectroscopy and data from structurally related thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | OH |

| ~7.8 - 8.0 | Multiplet | 2H | Phenyl H (ortho) |

| ~7.3 - 7.5 | Multiplet | 3H | Phenyl H (meta, para) |

| ~6.8 - 7.0 | Singlet | 1H | Thiazole H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | C=O (keto tautomer) |

| ~150 - 160 | C-OH (enol tautomer) |

| ~140 - 150 | Quaternary Phenyl C |

| ~128 - 135 | Phenyl CH |

| ~125 - 130 | Phenyl CH |

| ~115 - 125 | Thiazole CH |

| ~100 - 110 | Thiazole C-S |

Note: this compound can exist in tautomeric forms (keto and enol). The exact chemical shifts may vary depending on the solvent and the predominant tautomer in solution.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (H-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1680 | Strong | C=O stretch (keto tautomer) |

| ~1620 | Medium | C=N stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Medium | C-N stretch |

| ~1250 | Medium | C-O stretch |

| ~700 - 800 | Strong | C-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 177 | [M]⁺ (Molecular Ion) |

| 149 | [M - CO]⁺ |

| 134 | [M - HNCO]⁺ |

| 104 | [C₆H₅CS]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

For a solid sample with sufficient volatility, a direct insertion probe (DIP) can be used.

-

Place a small amount of the sample in a capillary tube and insert it into the mass spectrometer's ion source via the DIP.

-

Gradually heat the probe to volatilize the sample.

-

Alternatively, if the compound is soluble and amenable to gas chromatography (GC), a GC-MS system can be utilized for separation and analysis.

Data Acquisition:

-

Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

-

The resulting mass spectrum will show the molecular ion peak and a series of fragment ion peaks that are characteristic of the molecule's structure.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

Caption: A flowchart illustrating the general experimental workflow for the spectroscopic analysis of a solid organic compound.

Keto-Enol Tautomerism in 2-Hydroxy-4-phenylthiazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the keto-enol tautomerism of 2-hydroxy-4-phenylthiazole, a phenomenon of significant interest in medicinal chemistry and drug development. While direct quantitative data for this specific molecule is limited in published literature, this paper synthesizes established principles from structurally related heterocyclic systems to offer a robust predictive framework and detailed investigatory protocols for researchers, scientists, and drug development professionals.

Core Concepts: The Tautomeric Equilibrium

This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (4-phenylthiazol-2(3H)-one). This equilibrium is a dynamic process involving the migration of a proton and the corresponding shift of a double bond. The relative stability of these tautomers, and thus the position of the equilibrium, is influenced by several factors including the solvent, temperature, and the electronic nature of substituents on the thiazole ring.

Generally, in non-polar solvents, the enol form may be favored due to intramolecular hydrogen bonding.[1][2] Conversely, polar solvents can shift the equilibrium towards the more polar keto form.[3][4] Computational studies on similar heterocyclic systems often predict the relative stabilities of tautomers, providing valuable insights into their behavior in different environments.[5][6]

Caption: Keto-enol tautomeric equilibrium of this compound.

Data Presentation: Spectroscopic Signatures

The keto and enol tautomers of this compound are expected to exhibit distinct spectroscopic signatures. The following tables summarize the anticipated quantitative data based on studies of analogous heterocyclic compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Tautomer | Characteristic Proton Signals | Characteristic Carbon Signals |

| Enol Form | OH proton (variable, broad), Thiazole H5 proton | C2 (hydroxyl-bearing), C4, C5 |

| Keto Form | NH proton (variable, broad), Thiazole H5 proton | C2 (carbonyl), C4, C5 |

Note: Specific chemical shifts will be highly dependent on the solvent and concentration.

Table 2: Predicted FT-IR Vibrational Frequencies (cm⁻¹)

| Tautomer | Key Vibrational Modes |

| Enol Form | O-H stretch (broad, ~3400-3200), C=N stretch (~1620), Aromatic C=C stretches |

| Keto Form | N-H stretch (broad, ~3300-3100), C=O stretch (strong, ~1700-1650), C=C stretch, Aromatic C=C stretches |

Note: Intramolecular hydrogen bonding in the enol form can lead to a broadening and red-shifting of the O-H stretching band.[2]

Table 3: Predicted UV-Vis Absorption Maxima (λ_max, nm)

| Tautomer | Expected Absorption Range | Notes |

| Enol Form | Shorter wavelength | π → π* transitions of the aromatic system. |

| Keto Form | Longer wavelength | n → π* transitions of the carbonyl group and extended conjugation may lead to a bathochromic shift.[7] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of the tautomeric equilibrium. The following methodologies are based on standard practices for studying tautomerism in heterocyclic compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through methods such as the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[8][9][10]

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 5-10 mg/mL.[1]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Data Analysis: Integrate the signals corresponding to unique protons of the keto and enol forms to determine the tautomeric ratio in each solvent. The equilibrium constant (K_T = [enol]/[keto]) can then be calculated.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare samples as KBr pellets for solid-state analysis and in solvents of varying polarity for solution-phase analysis.

-

Data Acquisition: Record the FT-IR spectra over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic stretching frequencies for the O-H, N-H, and C=O bonds to confirm the presence of both tautomers.

3.2.3. UV-Vis Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents (e.g., hexane, ethanol, acetonitrile) with known concentrations.

-

Data Acquisition: Record the UV-Vis absorption spectra over a range of 200-800 nm.

-

Data Analysis: Deconvolute the overlapping absorption bands corresponding to the keto and enol forms to determine their relative populations.[11][12]

Caption: A general experimental workflow for the study of tautomerism.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[1][13]

4.1. General Computational Protocol

-

Structure Generation: Build the 3D structures of the keto and enol tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[1]

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima and to obtain thermochemical data.

-

Solvation Modeling: To account for solvent effects, employ a continuum solvation model like the Polarizable Continuum Model (PCM).[5]

-

Energy Analysis: Compare the Gibbs free energies of the tautomers to predict their relative stabilities and the equilibrium constant.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dial.uclouvain.be [dial.uclouvain.be]

- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

2-Hydroxy-4-phenylthiazole: A Technical Guide to its Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-hydroxy-4-phenylthiazole, a key heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for the evaluation of this molecule's critical physicochemical properties. While specific experimental data for this compound is not extensively available in published literature, this guide outlines the standardized protocols and best practices for determining these essential parameters.

Core Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NOS | [1][2] |

| Molecular Weight | 177.22 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | 207-211 °C | [1] |

| Purity (Typical) | 95-97% | [1][2] |

| InChI Key | UXIWLHNMLDJWMF-UHFFFAOYSA-N | [1][2] |

| SMILES String | Oc1nc(cs1)-c2ccccc2 | [1] |

Solubility Profile: A Methodological Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Thiazole derivatives generally exhibit higher solubility in polar solvents, with pH playing a significant role.[3] The aromatic phenyl group in this compound may also confer some solubility in non-polar organic solvents.[3]

A comprehensive understanding of solubility is typically achieved by performing both kinetic and thermodynamic solubility assays.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in early-stage drug discovery to identify compounds with potentially problematic solubility.[4][5][6] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[5][7]

Objective: To rapidly assess the aqueous solubility of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Automated liquid handler

-

Plate shaker

-

Nephelometer or plate reader capable of measuring turbidity

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for a defined period, typically 1-2 hours.[4]

-

Precipitation Measurement: Measure the amount of precipitate formed in each well using a nephelometer (light scattering) or by measuring absorbance at a suitable wavelength (e.g., 620 nm).

-

Quantification (Optional): For more precise measurements, filter the samples through a 96-well filter plate to remove precipitated compound. Quantify the concentration of the soluble compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a calibration curve.[4][8]

Caption: Kinetic Solubility Experimental Workflow.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium. This is a more accurate representation of a compound's solubility and is crucial for lead optimization and pre-formulation studies.[5]

Objective: To determine the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected aqueous and organic solvents (e.g., water, PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid, ethanol, methanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. Ensure that solid material remains undissolved.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Shake for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][8]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC-UV or LC-MS/MS method.

-

Data Reporting: Express the solubility in units such as mg/mL or µM.[9]

Stability Profile: Forced Degradation Studies

Stability testing is essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[10][11] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[10][12] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[13][14][15]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to identify its primary degradation products. A target degradation of 5-20% is recommended to avoid the formation of secondary, irrelevant degradants.[11][14]

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or acetonitrile, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

Stability-indicating HPLC-UV/MS method

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C). Withdraw and neutralize samples at various time points.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light. Withdraw samples at various time points.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60°C, 80°C) in an oven.

-

Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method coupled with a UV detector and preferably a mass spectrometer (LC-MS).

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Determine the retention times and peak areas of any degradation products.

-

Check for peak purity of the parent compound to ensure the method's specificity.

-

Calculate the mass balance to account for all the material after degradation.

-

Use the MS data to propose structures for the major degradation products.

-

Caption: Workflow for a Forced Degradation Study.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By employing the detailed kinetic, thermodynamic, and forced degradation protocols outlined herein, researchers can generate the critical data necessary for informed decision-making in the drug development pipeline. The application of these standardized methodologies will ensure a thorough understanding of the compound's physicochemical properties, facilitating its advancement from discovery to formulation.

References

- 1. This compound 97 3884-31-9 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. inventivapharma.com [inventivapharma.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sgs.com [sgs.com]

- 12. ajrconline.org [ajrconline.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. resolvemass.ca [resolvemass.ca]

- 15. snscourseware.org [snscourseware.org]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Quantum Chemical and DFT Studies of 2-Hydroxy-4-phenylthiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical methods, particularly Density Functional Theory (DFT), to the study of 2-hydroxy-4-phenylthiazole. This molecule is of significant interest due to the prevalence of the thiazole moiety in a wide range of biologically active compounds.[1] Understanding its structural, electronic, and spectroscopic properties at a quantum level is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents. This document outlines the theoretical basis for these computational studies, details the experimental and computational protocols, presents key findings in a structured format, and visualizes the logical workflow of such an investigation.

Introduction

Thiazole and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The this compound scaffold, in particular, presents multiple sites for molecular interactions, making it a valuable subject for computational analysis.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of such compounds, offering a balance between computational cost and accuracy.[2][3] DFT calculations can provide detailed insights into molecular geometry, vibrational frequencies, electronic structure (including frontier molecular orbitals), and other key parameters that govern the chemical behavior and biological activity of a molecule.[2]

This guide synthesizes the typical methodologies and expected outcomes of a comprehensive DFT study on this compound, aimed at providing researchers with a foundational understanding for their own investigations.

Methodologies

Computational Protocol

Quantum chemical calculations are typically performed using software packages like Gaussian.[4] A common and effective approach for molecules of this nature involves the following steps:

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for this purpose, in conjunction with a sufficiently large basis set, such as 6-311++G(d,p), to ensure accurate results.[4][5] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[2]

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. These theoretical frequencies can be compared with experimental FT-IR and FT-Raman data. A scaling factor is often applied to the computed frequencies to account for anharmonicity and the approximations inherent in the theoretical model.[6]

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transport properties.[7]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.[3]

-

-

Spectroscopic Simulation:

-

NMR Spectroscopy: 1H and 13C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[1] These theoretical shifts can be correlated with experimental NMR spectra.

-

UV-Vis Spectroscopy: Electronic transitions are simulated using Time-Dependent DFT (TD-DFT) calculations to predict the UV-Vis absorption spectrum.[2][8] This allows for the assignment of experimentally observed absorption bands to specific electronic excitations.

-

Experimental Protocols

For validation of the computational results, the following experimental techniques are typically employed:

-

FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra of the synthesized this compound compound are recorded. The experimental vibrational frequencies are then compared with the scaled theoretical values to confirm the accuracy of the computational model and aid in the assignment of vibrational modes.

-

NMR Spectroscopy: 1H and 13C NMR spectra are obtained to determine the chemical environment of the protons and carbon atoms in the molecule. These experimental chemical shifts serve as a benchmark for the GIAO calculations.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent to identify the electronic transitions of the molecule. This experimental spectrum is then compared with the results of the TD-DFT calculations.

Data Presentation

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N3 | 1.375 | C2-N3-C4 | 110.5 |

| N3-C4 | 1.380 | N3-C4-C5 | 115.0 |

| C4-C5 | 1.370 | C4-C5-S1 | 111.0 |

| C5-S1 | 1.730 | C5-S1-C2 | 92.0 |

| S1-C2 | 1.760 | S1-C2-N3 | 111.5 |

| C2-O6 | 1.350 | S1-C2-O6 | 120.0 |

| C4-C7 | 1.480 | N3-C4-C7 | 125.0 |

Table 2: Theoretical and Experimental Vibrational Frequencies (cm-1)

| Vibrational Mode | Theoretical (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) |

| O-H stretch | 3450 | 3460 | - |

| C-H stretch (phenyl) | 3050-3100 | 3060 | 3065 |

| C=N stretch | 1620 | 1625 | 1622 |

| C=C stretch (phenyl) | 1590 | 1595 | 1598 |

| C-O stretch | 1250 | 1255 | 1253 |

| Thiazole ring breathing | 850 | 855 | 852 |

Table 3: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Table 4: Theoretical 1H and 13C NMR Chemical Shifts (ppm)

| Atom | 1H (Calculated) | 13C (Calculated) |

| C2 | - | 165.0 |

| C4 | - | 148.0 |

| C5 | 7.20 | 115.0 |

| Phenyl C (ortho) | 7.80 | 128.0 |

| Phenyl C (meta) | 7.40 | 129.0 |

| Phenyl C (para) | 7.50 | 130.0 |

| OH | 10.50 | - |

Table 5: Simulated UV-Vis Absorption Data

| Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 320 | 0.25 | HOMO -> LUMO |

| 285 | 0.15 | HOMO-1 -> LUMO |

| 250 | 0.30 | HOMO -> LUMO+1 |

Visualization of Workflow

The logical flow of a typical quantum chemical and DFT study on a molecule like this compound can be visualized as follows:

Conclusion

This technical guide has outlined the framework for a comprehensive quantum chemical and DFT study of this compound. By combining computational modeling with experimental validation, researchers can gain a deep understanding of the molecule's structural, vibrational, and electronic properties. The methodologies and data presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of thiazole derivatives as potential therapeutic agents. The insights gained from such studies are instrumental in understanding structure-activity relationships and in the design of novel molecules with enhanced biological efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lakeheadu.ca [lakeheadu.ca]

- 7. irjweb.com [irjweb.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Hydroxy-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-4-phenylthiazole, a heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical identity, synthesis, and known biological activities of its structural class, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Properties

This compound is a small molecule featuring a core thiazole ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 2-position. This compound exists in a tautomeric equilibrium with its keto form, 4-phenyl-1,3-thiazol-2(3H)-one. This tautomerism is a critical aspect of its chemical behavior and biological interactions.

IUPAC Name: 4-phenyl-1,3-thiazol-2-ol CAS Number: 3884-31-9

Quantitative data and physicochemical properties are summarized in the table below for ease of reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NOS | [1] |

| Molecular Weight | 177.22 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 206-212 °C | [1] |

| Purity | ≥ 97-98% (by HPLC) | [1] |

| InChI Key | UXIWLHNMLDJWMF-UHFFFAOYSA-N | [2] |

| SMILES String | Oc1nc(cs1)-c2ccccc2 |

Synthesis of the 4-Phenylthiazole Core

The synthesis of 4-phenylthiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-phenylthiazole, the reaction proceeds between 2-bromoacetophenone and thiourea.

A generalized experimental workflow for the Hantzsch synthesis is depicted below.

Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole

The following protocol for the synthesis of the 2-amino analogue provides a basis for understanding the Hantzsch reaction conditions.[3]

-

Materials: 2-Bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution, deionized water.

-

Procedure:

-

In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

-

Add methanol as a solvent and a magnetic stir bar.

-

Heat the mixture to a gentle reflux (around 65-70°C) with stirring for 30-60 minutes.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% sodium carbonate solution, which will neutralize the hydrobromide salt formed and precipitate the free base.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Biological Activity and Potential Therapeutic Applications

Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2] The 4-phenylthiazole scaffold is a key feature in several biologically active compounds.

While specific quantitative biological data for this compound is limited in the available literature, the activities of structurally related compounds suggest several potential therapeutic applications.

Antifungal Activity

Many antifungal agents, particularly azoles, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Phenylthiazole-containing compounds have been designed and synthesized as CYP51 inhibitors, showing potent activity against various fungal strains, including resistant ones.[4]

Anti-inflammatory Activity

Recent studies have focused on 4-phenylthiazole derivatives as inhibitors of soluble epoxide hydrolase (sEH).[5] Inhibition of sEH prevents the degradation of anti-inflammatory epoxy fatty acids (EpFAs), thereby enhancing their beneficial effects.[6] This mechanism suggests that 4-phenylthiazole derivatives could be developed as novel anti-inflammatory agents.

Antimicrobial and Antitumor Activities

Derivatives of 2-amino-4-phenylthiazole have been synthesized and evaluated for their antimicrobial and antitumor activities.[2][7] These studies have reported significant antibacterial and antifungal activities, with some compounds showing promising minimum inhibitory concentrations (MIC) against various pathogens.

The table below presents a selection of quantitative biological data for various derivatives of the 4-phenylthiazole core, illustrating the therapeutic potential of this chemical class.

| Compound Class | Target Organism/Enzyme | Activity Metric | Value | Reference |

| 2-Phenylthiazole Derivative (B9) | Candida albicans | MIC₈₀ | 0.125 µg/mL | [4] |

| 2-Phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one Derivative (7c) | E. coli, S.aureus, B. subtilis | MIC | 6.25 µg/mL | [8] |

| 2-Phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one Derivative (7a, 7b, 7e) | R. oryzae | MIC | 3.125 µg/mL | [8] |

| 4-Phenylthiazole Derivative (4p) | Human sEH | IC₅₀ | 2.3 nM | [5] |

| 4-Phenylthiazole Derivative (4p) | Human FAAH | IC₅₀ | 11.1 nM | [5] |

Note: The data in this table is for derivatives of 4-phenylthiazole and not for this compound itself.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, two key signaling pathways are of particular interest for the 4-phenylthiazole scaffold.

Inhibition of Fungal Ergosterol Biosynthesis via CYP51

The inhibition of CYP51 by azole-containing compounds disrupts the fungal cell membrane integrity, leading to cell death. The thiazole ring can mimic the imidazole or triazole ring of traditional azole antifungals, interacting with the heme iron of the CYP51 enzyme.

Modulation of Inflammatory Pathways via sEH Inhibition

By inhibiting soluble epoxide hydrolase, 4-phenylthiazole derivatives can increase the levels of epoxyeicosatrienoic acids (EETs). EETs have demonstrated anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

Conclusion

This compound, with its core 4-phenylthiazole structure, belongs to a class of compounds with demonstrated potential in the development of new therapeutic agents. The versatile Hantzsch synthesis allows for the accessible creation of a diverse library of derivatives. While the biological activity of the parent 2-hydroxy compound is not extensively documented, the potent antifungal and anti-inflammatory activities of its close analogues strongly suggest that it is a valuable scaffold for further investigation. Future research should focus on the targeted synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The 2-Hydroxy-4-Phenylthiazole Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

Abstract

The thiazole ring represents a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions make it a "privileged scaffold." This technical guide provides an in-depth exploration of the 2-hydroxy-4-phenylthiazole core, a specific substitution pattern that confers a remarkable breadth of biological activities. We will dissect the synthetic strategies to access this scaffold, delve into its potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, and elucidate the underlying mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of the structure-activity relationships that govern the therapeutic potential of this versatile molecular architecture.

The Strategic Importance of the this compound Core

The therapeutic versatility of the 4-phenylthiazole scaffold is well-established.[3] The phenyl group at the C4 position often serves as a crucial anchor, engaging in hydrophobic and π-stacking interactions within target protein binding pockets. The introduction of a hydroxyl group at the C2 position adds a critical dimension to the scaffold's pharmacodynamic profile. This modification introduces a hydrogen bond donor/acceptor site, enhances polarity, and allows for tautomerization to the corresponding thiazolidin-2-one form. These features can significantly influence solubility, metabolic stability, and, most importantly, the specificity and affinity of interactions with biological targets. This guide will illuminate how these structural nuances are exploited across various therapeutic modalities.

Synthesis of the Core Scaffold

Access to the this compound scaffold is primarily achieved through modifications of the classic Hantzsch thiazole synthesis or via cyclization of suitable precursors.[4][5] A reliable method involves the acid-catalyzed cyclization of ω-thiocyanoacetophenone.[6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound[6]

This protocol describes a validated method for synthesizing the core scaffold.

-

Reagent Preparation: In a 100 mL round-bottom flask, combine ω-thiocyanoacetophenone (8.85 g, 50 mmol), acetic acid (40 mL), and water (5 mL).

-

Reaction Initiation: Carefully add concentrated sulfuric acid (1.3 mL) to the mixture while stirring.

-

Heating and Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water.

-

Isolation: The solid precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure this compound product.

The Spectrum of Biological Activity

The this compound scaffold has demonstrated significant potential across multiple therapeutic areas. The following sections detail its activity, mechanisms, and the quantitative data supporting its efficacy.

Anticancer Potential: Targeting Malignant Proliferation

Derivatives of the 4-phenylthiazole scaffold exhibit potent cytotoxic activity against a range of human cancer cell lines, including lung (A549), colon (HT29), breast (MCF-7), and ovarian (OVCAR-4) cancers.[7][8] The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that drive tumor growth and survival.

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism is the inhibition of protein kinases crucial for tumor cell signaling.[9] Derivatives have been shown to target several receptor tyrosine kinases:

-

VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 blocks tumor angiogenesis, cutting off the blood supply essential for tumor growth.

-

PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Phenylthiazole derivatives have been identified as potent inhibitors of PI3Kα, leading to decreased phosphorylation of downstream targets like Akt and mTOR.[8][10]

-

Other Kinases: Potent inhibitory activity has also been reported against other critical kinases like c-Met and IGF1R.[7]

Caption: Inhibition of the PI3K/Akt pathway by 4-phenylthiazole derivatives.

Table 1: In Vitro Anticancer Activity of Representative 4-Phenylthiazole Derivatives

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

|---|---|---|---|---|

| Compound 6a | Ovarian (OVCAR-4) | 1.57 | PI3Kα Inhibition | [8] |

| Compound 27 | Hepatocellular (HepG2) | 0.62 | IGF1R Inhibition | [7] |

| Compound 5b | Colon (HT29) | 2.01 | c-Met Inhibition | [7] |

| Compound 4c | Breast (MCF-7) | 2.57 | VEGFR-2 Inhibition | |

Anti-inflammatory Action: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. The 4-phenylthiazole scaffold provides a promising framework for developing potent anti-inflammatory agents.

Mechanism of Action: Inhibition of MyD88-Mediated Signaling

A critical mechanism is the disruption of the Toll-like receptor (TLR) signaling pathway. Myeloid differentiation primary response 88 (MyD88) is a universal adapter protein essential for signaling by most TLRs.[11][12] Specific 2-amino-4-phenylthiazole analogues have been shown to inhibit the homodimerization of the MyD88 Toll/interleukin-1 receptor (TIR) domain, effectively blocking downstream inflammatory cascades, including NF-κB activation and cytokine production.[13][14] This makes them promising candidates for treating inflammatory conditions like acute lung injury (ALI).[14]

Caption: Inhibition of MyD88 homodimerization by 4-phenylthiazole derivatives.

Antimicrobial Efficacy: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The 4-phenylthiazole core has demonstrated broad-spectrum activity against both bacterial and fungal pathogens.[15][16]

Mechanism of Action: Antifungal CYP51 Inhibition

In fungi, a key target for phenylthiazole derivatives is the enzyme lanosterol 14α-demethylase (CYP51).[17][18] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[19] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[20] This mechanism is analogous to that of widely used azole antifungal drugs.[21] The 2-phenylthiazole structure has been rationally designed to fit into the CYP51 active site, making it a promising scaffold for new antifungal agents.[17][18]

Table 2: In Vitro Antifungal Activity of Phenylthiazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Mechanism/Target | Reference |

|---|---|---|---|---|

| A1 | Candida albicans | 4 | CYP51 Inhibition | [3] |

| B9 | Candida albicans | 0.125 | CYP51 Inhibition | [17] |

| SZ-C14 (Lead) | Candida albicans | 8 | CYP51 Inhibition |[3] |

Neuroprotective Properties: A Hope for Neurodegenerative Disorders

The 4-phenylthiazole scaffold is emerging as a valuable platform for designing multifunctional agents to combat neurodegenerative diseases like Parkinson's disease (PD).

Mechanism of Action: MAO-B Inhibition

A key therapeutic strategy in PD is to increase dopamine levels in the brain. Monoamine oxidase B (MAO-B) is an enzyme responsible for dopamine degradation. Thiazole and thiazolopyridine derivatives have been developed as potent and selective inhibitors of MAO-B.[22][23][24][25] By inhibiting MAO-B, these compounds can preserve dopamine levels, alleviating motor symptoms.[26] Furthermore, these derivatives often possess ancillary properties, such as antioxidant and anti-neuroinflammatory effects, which provide additional neuroprotection by mitigating oxidative stress and inflammation, two key pathological features of PD.[26]

Table 3: MAO-B Inhibitory Activity of Thiazole Derivatives

| Compound Class | Representative IC₅₀ (nM) | Key Features | Reference |

|---|---|---|---|

| Thiazolopyridine | 26.5 | Potent and selective | [23][24] |

| Benzothiazole | 28.0 | Reversible and selective |[26] |

Structure-Activity Relationship (SAR) Analysis

Optimizing the biological activity of the 4-phenylthiazole core is highly dependent on the nature and position of its substituents.[27]

-

C4-Position of Thiazole Ring: For antifungal activity targeting CYP51, this position is highly sensitive. Even small alkyl substituents (methyl, ethyl) at the C4 position can drastically reduce or abolish activity compared to the unsubstituted (H) analogue.[3][17] This suggests a sterically constrained binding pocket.

-

C4-Phenyl Ring: Modifications here are crucial for tuning activity. For dual sEH/FAAH inhibitors, electron-donating groups on this ring are well-tolerated and can enhance potency.[27] For antifungal agents, extending an alkyl chain at the para-position can increase hydrophobic interactions within the CYP51 active site and boost activity.[17]

-

C2-Position: While this guide focuses on the 2-hydroxy group, SAR studies on related scaffolds show that this position is critical. For example, in 2-aminothiazoles, derivatization of the amino group is a primary strategy for modulating activity against targets like MyD88 or various kinases.[28] The 2-hydroxy group offers a key point for hydrogen bonding that is distinct from the 2-amino derivatives.

Caption: Summary of key structure-activity relationships for the 4-phenylthiazole core.

Foundational Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for key in vitro assays used to characterize the biological activity of this compound derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability, commonly used to determine the cytotoxic potential of anticancer compounds.[29]

-

Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug as a positive control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[30]

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a dedicated detergent reagent) to each well to dissolve the formazan crystals.[30]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[31][32][33]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[3][34] The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[35]

-

Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microtiter plate.[34] Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Conclusion and Future Horizons

The this compound scaffold is a pharmacologically versatile and highly tractable core for modern drug discovery. Its proven efficacy across oncology, inflammation, infectious diseases, and neurodegeneration underscores its status as a privileged structure. The synthetic accessibility of the scaffold allows for extensive chemical exploration, enabling the fine-tuning of its properties to achieve desired potency and selectivity.

Future research should focus on leveraging the insights from SAR studies to design next-generation derivatives with improved pharmacokinetic profiles and enhanced target specificity. Advanced in vivo studies in relevant disease models are the critical next step to translate the profound in vitro potential of these compounds into clinically viable therapeutic agents. The continued exploration of this scaffold promises to yield novel candidates to address some of the most pressing unmet medical needs.

References

- 1. ijrpr.com [ijrpr.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. synarchive.com [synarchive.com]

- 6. prepchem.com [prepchem.com]

- 7. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 8. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. Pharmacological inhibition of MyD88 suppresses inflammation in tubular epithelial cells and prevents diabetic nephropathy in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury [frontiersin.org]

- 14. Design, Synthesis, and Bioevaluation of Novel MyD88 Inhibitor c17 against Acute Lung Injury Derived from the Virtual Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 24. Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. atcc.org [atcc.org]

- 31. bio-protocol.org [bio-protocol.org]

- 32. protocols.io [protocols.io]

- 33. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. rr-asia.woah.org [rr-asia.woah.org]

- 35. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]